
1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Preparation Methods
The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles in the presence of nickel catalysts can yield disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the imidazole ring, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
One notable reaction is the pseudo-Michael reaction with ethyl ethoxymethylenecyanoacetate, which occurs at low temperatures and yields specific products without forming isomeric enamines .
Scientific Research Applications
1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can inhibit enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target. In some cases, the compound may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes .
Comparison with Similar Compounds
1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- can be compared with other imidazole derivatives, such as:
4,5-dihydro-1H-imidazol-2-amine: A similar compound without the 4-methylphenyl group, which may have different chemical properties and applications.
1H-benzo[d]imidazole: A benzimidazole derivative with a fused benzene ring, known for its antimicrobial potential.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: An imidazole derivative with azido and methyl groups, used in various chemical reactions.
Properties
CAS No. |
147821-55-4 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C10H13N3/c1-8-2-4-9(5-3-8)13-7-6-12-10(13)11/h2-5H,6-7H2,1H3,(H2,11,12) |
InChI Key |
QNWPATAHYLNGPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


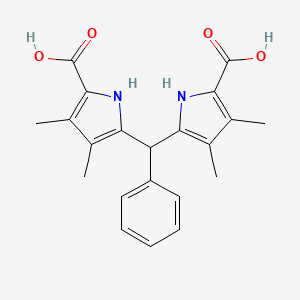
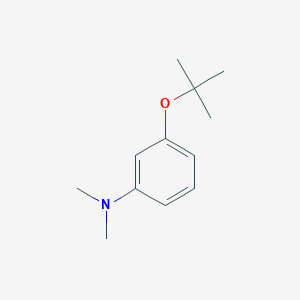
![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
![8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12543052.png)
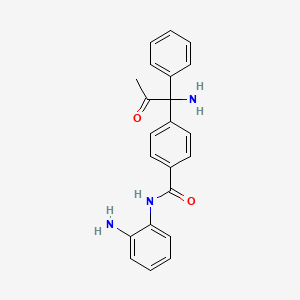
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)
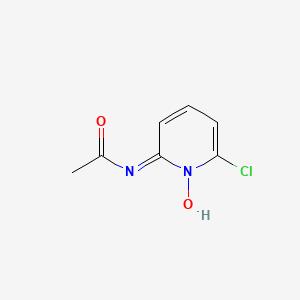
methanone](/img/structure/B12543080.png)
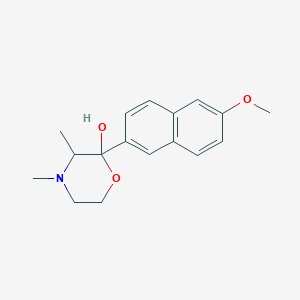
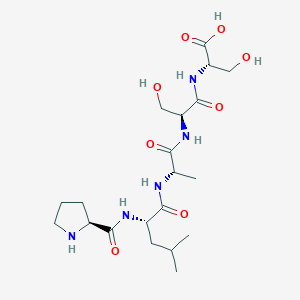

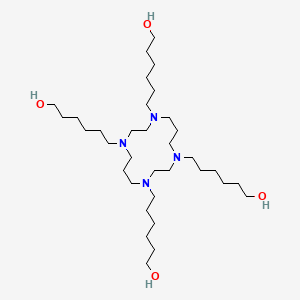
![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)

